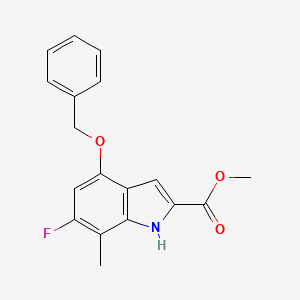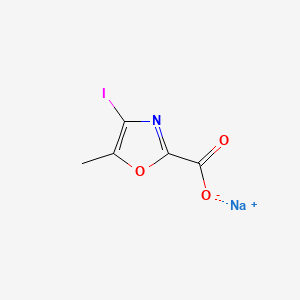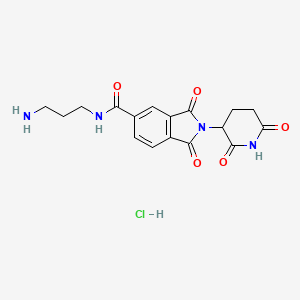![molecular formula C9H16Cl2N2O B6611107 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride CAS No. 2866307-36-8](/img/structure/B6611107.png)
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride, also known as 3-MPDHC, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 99-101 °C and a molecular weight of 225.7 g/mol. 3-MPDHC is a member of the pyridine family and is widely used as a reagent in organic synthesis. It is also used as a ligand in coordination chemistry, as an ion-pairing agent in chromatography, and as a drug in pharmacology.
科学研究应用
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an ion-pairing agent in chromatography. It is also used in pharmacology as a drug, and in biochemistry as a buffer. It is used to study the structure and function of proteins, and to study the interaction between proteins and other molecules. In addition, it is used to study the binding of metal ions to proteins and other molecules.
作用机制
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride acts as an ion-pairing agent in chromatography, which allows for the separation of molecules based on their size and charge. It is also used as a ligand in coordination chemistry, which allows for the binding of metal ions to proteins and other molecules. In pharmacology, it acts as a drug, which binds to specific receptors in the body and activates certain physiological processes. In biochemistry, it acts as a buffer, which helps to maintain the pH of solutions.
Biochemical and Physiological Effects
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride has a wide range of biochemical and physiological effects. It is used as a drug in pharmacology and can bind to specific receptors in the body to activate certain physiological processes. It is also used as a reagent in organic synthesis and can be used to study the structure and function of proteins, as well as the interaction between proteins and other molecules. In addition, it can be used to study the binding of metal ions to proteins and other molecules.
实验室实验的优点和局限性
The use of 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also a versatile reagent, which can be used to study a wide range of biochemical and physiological processes. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
However, there are some limitations to the use of 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride in laboratory experiments. It is a relatively insoluble compound, which can make it difficult to dissolve in aqueous solutions. Additionally, it is not very stable, and can decompose over time. Finally, it is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.
未来方向
The future of 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride in scientific research is promising. It can be used to study the structure and function of proteins, as well as the interaction between proteins and other molecules. In addition, it can be used to study the binding of metal ions to proteins and other molecules. Furthermore, it can be used as a drug in pharmacology to bind to specific receptors in the body and activate certain physiological processes. Finally, it can be used as a buffer in biochemistry to maintain the pH of solutions.
合成方法
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride is synthesized by the reaction of 3-methylpyridine with propan-1-amine in the presence of hydrochloric acid. The reaction is carried out at room temperature and yields a white crystalline product. The reaction proceeds in two steps: first, the pyridine ring is opened by the hydrochloric acid, and then the amine group is added to the pyridinium salt. The overall reaction is shown in the following equation:
3-Methylpyridine + Propan-1-amine + HCl → 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride
属性
IUPAC Name |
3-(5-methylpyridin-2-yl)oxypropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-8-3-4-9(11-7-8)12-6-2-5-10;;/h3-4,7H,2,5-6,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXNCPQFNSBHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)




![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)

